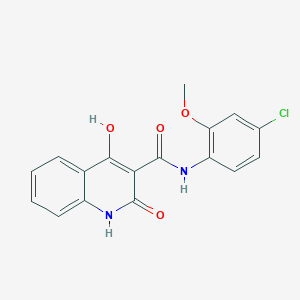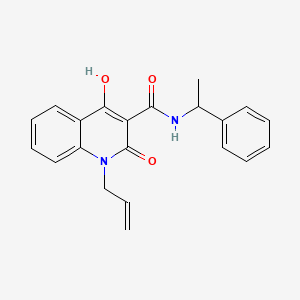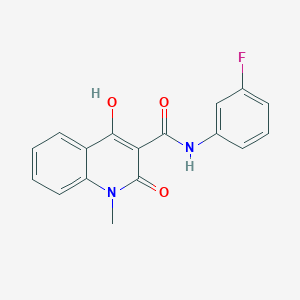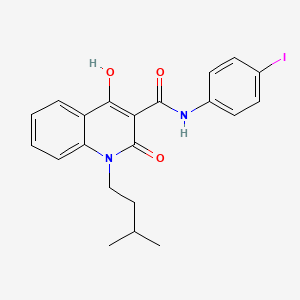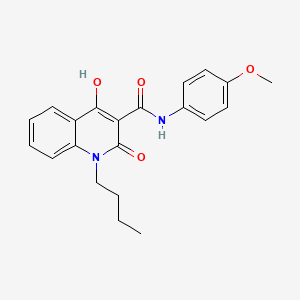
1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as BMQ, is a quinoline derivative compound that has been studied for its potential medicinal properties. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated. In
Wirkmechanismus
The mechanism of action of 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, it has been suggested that 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide may exert its anti-cancer activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide may also induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory activity of 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide may be due to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to have antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and it has been shown to have potent anti-cancer, anti-inflammatory, and anti-microbial activities in vitro. However, there are also limitations to using 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in vivo have not been extensively studied.
Zukünftige Richtungen
There are several future directions for the study of 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide. Further studies are needed to fully understand its mechanism of action and to investigate its efficacy and safety in vivo. In addition, the potential use of 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide as a therapeutic agent for cancer, inflammation, and infectious diseases should be explored. Furthermore, the development of new synthetic methods for 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide and its derivatives may lead to the discovery of more potent and selective compounds.
Synthesemethoden
1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide can be synthesized using various methods, including the reaction of 4-methoxyaniline with butyl isocyanate, followed by the reaction with 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, and then hydrolysis to yield 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide. Another method involves the reaction of 4-methoxyaniline with butyl isocyanate, followed by the reaction with 2-oxo-1,2-dihydroquinoline-3-carboxylic acid ethyl ester, and then hydrolysis to yield 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide.
Wissenschaftliche Forschungsanwendungen
1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential medicinal properties, including its anti-cancer, anti-inflammatory, and anti-microbial activities. In vitro studies have shown that 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to have antimicrobial activity against various bacteria and fungi.
Eigenschaften
IUPAC Name |
1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-3-4-13-23-17-8-6-5-7-16(17)19(24)18(21(23)26)20(25)22-14-9-11-15(27-2)12-10-14/h5-12,24H,3-4,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLROJPFIAYHZTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxoquinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913323.png)
![2-(benzylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5913331.png)
![5,7-dihydroxy-2-[(4-methoxyphenyl)amino]thieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5913336.png)
![2-[(3-fluorophenyl)amino]-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5913337.png)

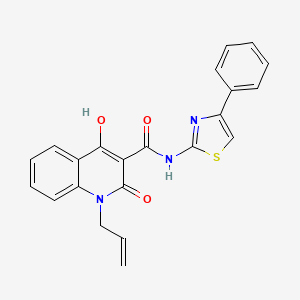
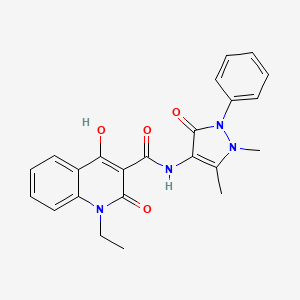

![N-[2-(aminocarbonyl)phenyl]-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913355.png)
